4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS: 2034491-47-7) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl group, which carries a thiophen-2-yl substituent at position 2 of the pyridine ring .
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-8-10-4-2-6-15-12(10)11-5-3-7-20-11/h2-7H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZRJAOOMUXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the thiophene and pyridine moieties enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to the thiadiazole structure have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanisms of Action :
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | c-Met | TBD | Inhibition of phosphorylation and apoptosis |
| Compound 51am | c-Met | 0.041 | Induces cell cycle arrest |
| Compound 51b | c-Met | 0.050 | Inhibits DNA synthesis |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. The presence of the thiophene ring enhances the efficacy against various pathogens:
- Activity Spectrum :
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiadiazoles have been associated with several other therapeutic activities:
- Anti-inflammatory : Compounds exhibit anti-inflammatory properties by inhibiting cytokine production.
- Antiviral : Some derivatives have shown activity against viral infections, including SARS-CoV-2 .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole compounds in clinical settings:
- In vitro Studies : A study demonstrated that a series of thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- In vivo Studies : Animal models have shown that certain thiadiazole derivatives can effectively reduce tumor size and improve survival rates in treated subjects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. Modifications to the thiadiazole ring or substituents can enhance potency and selectivity against specific biological targets:
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have shown promising results against various cancer cell lines:
- In vitro Cytotoxicity : Research indicates that thiadiazole derivatives exhibit cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
- Molecular Docking Studies : These studies suggest that the compound may interact effectively with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), enhancing its potential as an anticancer agent .
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties. Compounds related to This compound have been tested against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species:
- In vitro Studies : Results show significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiadiazole derivatives for their anticancer efficacy using the MTT assay against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiadiazole compounds where derivatives were screened for activity against multiple bacterial strains. The findings highlighted several compounds with potent activity, leading to further exploration of their mechanisms and potential clinical applications .
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole and pyridine rings are susceptible to electrophilic and nucleophilic substitutions.
-
Thiophene undergoes halogenation preferentially at the α-positions due to electron-rich aromaticity.
-
The thiadiazole ring reacts with hydrazonoyl chlorides to form fused heterocycles, confirmed via NMR and mass spectrometry .
Oxidation Reactions
The thiophene and thiadiazole moieties are prone to oxidation.
| Substrate | Oxidizing Agent | Products | References |
|---|---|---|---|
| Thiophene ring | m-CPBA (meta-chloroperbenzoic acid) | Thiophene sulfoxide or sulfone | |
| Thiadiazole sulfur | H₂O₂ in acetic acid | Sulfoxide derivatives |
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Oxidation of the thiophene ring yields sulfoxides (milder conditions) or sulfones (stronger conditions).
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Thiadiazole sulfur oxidation is pH-dependent and produces sulfoxides as intermediates.
Reduction Reactions
The carboxamide group and aromatic rings can be reduced under specific conditions.
| Functional Group | Reducing Agent | Products | References |
|---|---|---|---|
| Carboxamide | LiAlH₄ in dry ether | Amine derivative | |
| Pyridine ring | H₂/Pd-C | Partially saturated piperidine analog |
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LiAlH₄ reduces the carboxamide to a primary amine, confirmed via IR loss of carbonyl stretch.
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Catalytic hydrogenation of the pyridine ring requires high pressure and temperature.
Hydrolysis Reactions
The carboxamide and thiadiazole groups undergo hydrolysis.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Carboxamide hydrolysis | 6M HCl, reflux | Carboxylic acid and amine | |
| Thiadiazole ring opening | NaOH, 100°C | Thiol and nitrogen-containing byproducts |
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Acidic hydrolysis of the carboxamide yields 1,2,3-thiadiazole-5-carboxylic acid.
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Alkaline conditions degrade the thiadiazole ring, releasing H₂S gas.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification.
| Coupling Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | |
| Stille coupling | PdCl₂(PPh₃)₂, THF | Thiophene-pyridine hybrids |
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Suzuki coupling replaces halogen atoms on the pyridine or thiophene with aryl groups .
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Stille coupling modifies the thiophene moiety for enhanced electronic properties.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles.
| Starting Material | Conditions | Products | References |
|---|---|---|---|
| Thiadiazole-thiophene | PCl₅, reflux | Thieno[2,3-d]thiadiazole derivatives |
Key Research Findings
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Core and Substituents
Thiazole vs. Thiadiazole Derivatives
- 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): These compounds replace the 1,2,3-thiadiazole core with a thiazole ring. For example, the thiazole analog’s IC₅₀ values in kinase inhibition assays were reported to vary by >50% compared to thiadiazole derivatives, highlighting core-dependent activity .
4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide ():
This hybrid structure combines a thiadiazole carboxamide with a thiazole-linked pyridine. The dual heterocyclic system may enhance metabolic stability but reduce solubility compared to the target compound’s simpler pyridinylmethyl-thiophene substituent .
Pyridine and Thiophene Substitutions
N-(3-(trifluoromethyl)phenyl)-4-methyl-2-(3-pyridinyl)thiazole-5-carboxamide ():
The trifluoromethylphenyl group introduces strong electron-withdrawing effects, increasing lipophilicity (logP ~3.2) compared to the target compound’s thiophene-pyridine system (logP ~2.8). This difference correlates with improved blood-brain barrier penetration in preclinical models .- 5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide derivatives (): Pyrimidine-thiophene hybrids exhibit distinct hydrogen-bonding capabilities due to the pyrimidine ring’s nitrogen atoms. For instance, compound 1 () showed nanomolar affinity for kinase targets, whereas thiadiazole analogs typically require micromolar concentrations for similar effects .
Anticancer Activity
- Thiadiazole-carbohydrazides (): Compounds like 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) demonstrated potent activity against HepG-2 hepatocellular carcinoma cells. The target compound’s thiophene substituent may enhance DNA intercalation or topoisomerase inhibition compared to phenyl-substituted analogs .
1,3,4-Thiadiazole-2-carboxamides (): Derivatives with dimethoxyphenyl groups (e.g., 18p , 18q ) showed moderate antioxidant activity (EC₅₀ ~25–30 µM) but weaker anticancer effects than 1,2,3-thiadiazoles, suggesting positional isomerism critically influences bioactivity .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the key considerations for synthesizing 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
Synthesis involves multi-step organic reactions, often starting with heterocyclic precursors. A typical approach includes:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives with POCl₃ under reflux (90°C, 3 hours) .
- Step 2: Functionalization of the pyridine-thiophene moiety using Suzuki-Miyaura coupling or nucleophilic substitution to introduce the methylene bridge.
- Step 3: Amidation to attach the carboxamide group, often employing coupling agents like EDCI/HOBt in DMF .
Critical Parameters: - Temperature control (<5°C during amidation to prevent side reactions).
- Solvent selection (e.g., acetonitrile for cyclization, DMF for coupling) .
- Purification via column chromatography or recrystallization from DMSO/water mixtures .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine protons at δ 8.1–8.4 ppm).
- ¹³C NMR to confirm carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂S₂).
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
Intermediate: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Focus on assays aligned with heterocyclic analogs:
- Antimicrobial Activity:
- Broth microdilution (MIC determination) against S. aureus and E. coli .
- Zone-of-inhibition assays with agar diffusion .
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, IC₅₀ calculation .
- Enzyme Inhibition:
- COX-2 or kinase inhibition assays using fluorometric/colorimetric substrates .
Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
- COX-2 or kinase inhibition assays using fluorometric/colorimetric substrates .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR Design:
- Core Modifications: Synthesize analogs with substituted thiadiazoles (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) .
- Substituent Variations:
- Replace thiophene with furan or phenyl groups.
- Modify the pyridine-methyl bridge (e.g., ethyl vs. methyl) .
Evaluation:
- Compare IC₅₀ values across analogs in enzymatic/cellular assays.
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., COX-2) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Common Contradictions: Discrepancies in IC₅₀ values or selectivity profiles.
Resolution Strategies:
- Assay Standardization:
- Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
- Normalize DMSO concentrations (<0.1% v/v) .
- Mechanistic Studies:
- Perform target engagement assays (e.g., thermal shift assays for protein binding).
- Validate off-target effects via kinome-wide profiling .
- Data Reproduibility:
- Replicate experiments across independent labs.
- Publish raw data (e.g., dose-response curves) in supplementary materials .
Advanced: What experimental approaches assess pharmacokinetic properties?
Methodological Answer:
Key Parameters:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding (PPB): Use equilibrium dialysis or ultrafiltration .
- Caco-2 Permeability: Measure apical-to-basolateral transport to predict oral bioavailability .
In Vivo Correlation: - Administer to rodent models and collect plasma/tissue samples for LC-MS analysis.
- Calculate AUC, Cₘₐₓ, and t₁/₂ .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Protocol:
- pH Stability: Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability:
- Heat at 40°C, 60°C, and 80°C for 1–7 days.
- Analyze for polymorphic changes via XRPD .
Degradation Products:
- Identify using LC-HRMS and propose degradation pathways (e.g., hydrolysis of the carboxamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
